Cas no 126671-71-4 (8-Hydroxyondansetron)

8-Hydroxyondansetron 化学的及び物理的性質
名前と識別子
-
- 4H-Carbazol-4-one,1,2,3,9-tetrahydro-8-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-
- 8-Hydroxy Ondansetron
- 8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
- AKOS015914409
- SCHEMBL7275638
- UNII-20UA9420EZ
- 20UA9420EZ
- GR-90315
- 8-Hydroxyondansetron
- Ondansetron-M 8-hydroxy
- 8-Hydroxyondansetron, (+/-)-
- J-005418
- 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-8-hydroxy-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-
- NS00116716
- 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
- DTXSID80599407
- 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-8-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-
- Q27253483
- FT-0670003
- 126671-71-4
-
- インチ: InChI=1S/C18H19N3O2/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)23)13-4-3-5-15(22)17(13)20(14)2/h3-5,8-9,12,22H,6-7,10H2,1-2H3
- InChIKey: XVDKMEPUFIAQFH-UHFFFAOYSA-N
- ほほえんだ: OC1=C2C(C3=C(N2C)CCC(CN2C=CN=C2C)C3=O)=CC=C1
計算された属性
- せいみつぶんしりょう: 309.14800
- どういたいしつりょう: 309.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.36
- ふってん: 602.4°C at 760 mmHg
- フラッシュポイント: 318.1°C
- 屈折率: 1.696
- PSA: 60.05000
- LogP: 2.83410
8-Hydroxyondansetron 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H961150-5mg |
8-Hydroxyondansetron |
126671-71-4 | 5mg |
$161.00 | 2023-05-18 | ||
TRC | H961150-25mg |
8-Hydroxyondansetron |
126671-71-4 | 25mg |
$655.00 | 2023-05-18 | ||
TRC | H961150-50mg |
8-Hydroxyondansetron |
126671-71-4 | 50mg |
$1263.00 | 2023-05-18 | ||
TRC | H961150-250mg |
8-Hydroxyondansetron |
126671-71-4 | 250mg |
$ 4500.00 | 2023-09-07 |
8-Hydroxyondansetron 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Wei Chen Nanoscale, 2015,7, 6957-6990
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4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
8-Hydroxyondansetronに関する追加情報
8-Hydroxyondansetron: A Comprehensive Overview
8-Hydroxyondansetron, also known by its CAS number CAS No. 126671-71-4, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential applications in various therapeutic areas, particularly in the treatment of cancer and neurodegenerative diseases. Recent advancements in research have shed light on its mechanisms of action, pharmacokinetics, and potential clinical implications.
The chemical structure of 8-Hydroxyondansetron is characterized by a unique arrangement of functional groups that contribute to its biological activity. The hydroxyl group at the 8th position plays a crucial role in its interactions with cellular targets. This structural feature has been extensively studied to understand its influence on the compound's efficacy and selectivity. Researchers have employed advanced computational methods, such as molecular docking and dynamics simulations, to elucidate the binding modes of 8-Hydroxyondansetron with key proteins involved in disease pathways.
One of the most promising applications of 8-Hydroxyondansetron lies in its potential as an anticancer agent. Recent studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional chemotherapy. The compound has shown remarkable efficacy in inducing apoptosis in cancer cells while sparing normal cells, which is a critical attribute for any anticancer drug. Furthermore, preclinical trials have indicated that 8-Hydroxyondansetron may enhance the effectiveness of existing chemotherapeutic agents through synergistic effects.
In addition to its anticancer properties, 8-Hydroxyondansetron has also been investigated for its neuroprotective effects. Emerging evidence suggests that the compound can mitigate oxidative stress and inflammation, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. Animal models have shown that administration of 8-Hydroxyondansetron leads to improved cognitive function and reduced neuronal damage. These findings underscore its potential as a therapeutic agent for treating neurological disorders.
The pharmacokinetics of 8-Hydroxyondansetron have been thoroughly evaluated to assess its suitability for clinical use. Studies indicate that the compound exhibits favorable absorption and bioavailability profiles, making it amenable for oral administration. However, further research is required to optimize its delivery mechanisms and minimize potential side effects.
The development of 8-Hydroxyondansetron into a clinically viable drug hinges on addressing several challenges. One major consideration is the optimization of its pharmacokinetic properties to ensure sustained therapeutic levels in patients. Additionally, large-scale clinical trials are needed to confirm its safety and efficacy in diverse patient populations.
In conclusion, 8-Hydroxyondansetron, with its CAS number CAS No. 126671-71-4, represents a promising candidate for advancing therapeutic interventions in oncology and neurology. Its unique chemical properties and biological activities make it a focal point for ongoing research efforts. As our understanding of this compound deepens, it holds the potential to revolutionize treatment approaches for some of the most debilitating diseases affecting humanity.
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